molecular formula C7H7Br2N B12971138 3-Bromo-5-(2-bromoethyl)pyridine

3-Bromo-5-(2-bromoethyl)pyridine

Cat. No.: B12971138
M. Wt: 264.94 g/mol
InChI Key: ZTHDPWKVRZUYTK-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-bromoethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are widely used in organic synthesis due to their versatile reactivity and ability to form stable complexes with various metals. The presence of bromine atoms in the compound enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-bromoethyl)pyridine typically involves the bromination of 5-(2-bromoethyl)pyridine. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as iron or copper bromides, can also enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-bromoethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the primary products.

    Reduction Reactions: Reduced pyridine derivatives are formed.

Scientific Research Applications

3-Bromo-5-(2-bromoethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-bromoethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its bromine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: A simpler brominated pyridine derivative used in similar applications.

    5-Bromo-2-(bromomethyl)pyridine: Another brominated pyridine with different substitution patterns.

    2-Bromo-5-methylpyridine: A methyl-substituted bromopyridine with distinct reactivity.

Uniqueness

3-Bromo-5-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms at different positions on the pyridine ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

3-bromo-5-(2-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2

InChI Key

ZTHDPWKVRZUYTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CCBr

Origin of Product

United States

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